
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea is a chemical compound with the molecular formula C19H31N3O and a molecular weight of 317.46894 g/mol . This compound is known for its unique structure, which includes a phenyl group, a piperidine ring, and a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea involves several steps. One common method includes the reaction of 1,1-diethylurea with 3-phenyl-3-(2-piperidinopropyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparación Con Compuestos Similares
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea can be compared with other similar compounds, such as:
1,1-Diethyl-3-phenylurea: Lacks the piperidine ring, which may result in different chemical and biological properties.
3-Phenyl-3-(2-piperidinopropyl)urea: Lacks the diethyl groups, which can affect its reactivity and interactions.
1,1-Diethyl-3-(2-piperidinopropyl)urea: Lacks the phenyl group, leading to different substitution reactions and biological activities.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural variations in chemical research.
Propiedades
Número CAS |
96368-36-4 |
|---|---|
Fórmula molecular |
C19H31N3O |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1,1-diethyl-3-phenyl-3-(2-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C19H31N3O/c1-4-20(5-2)19(23)22(18-12-8-6-9-13-18)16-17(3)21-14-10-7-11-15-21/h6,8-9,12-13,17H,4-5,7,10-11,14-16H2,1-3H3 |
Clave InChI |
HMPFOCDWHBWJFS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N(CC(C)N1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


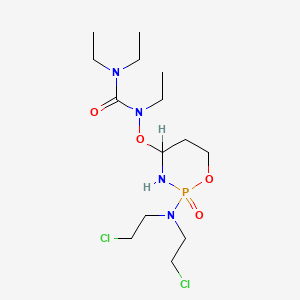
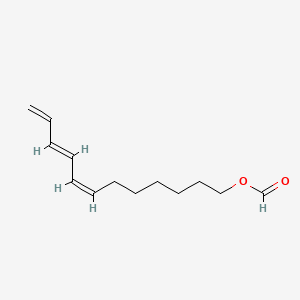
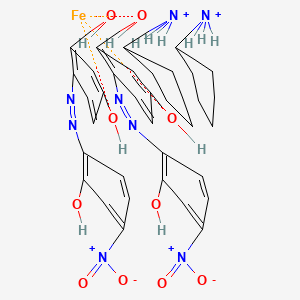

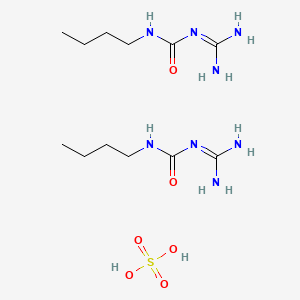
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
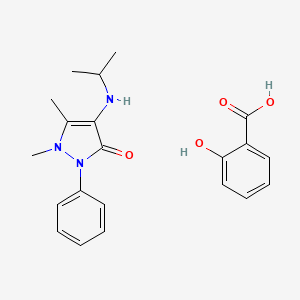



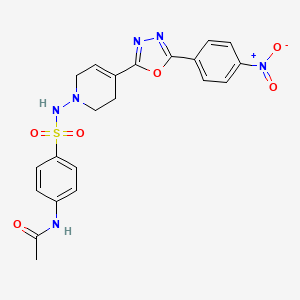
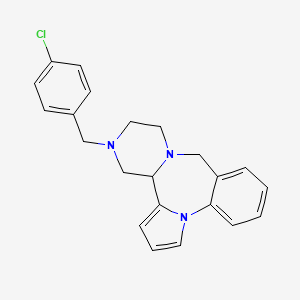
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

